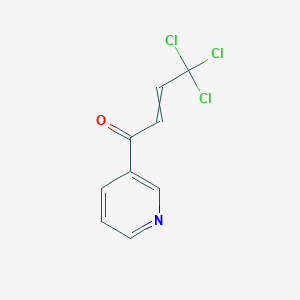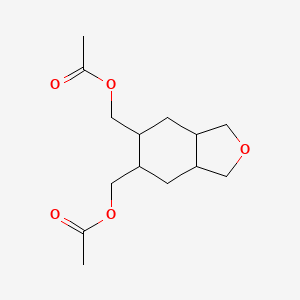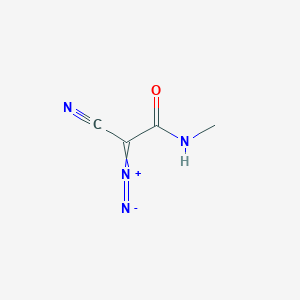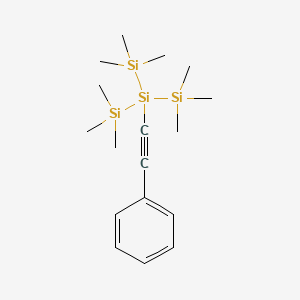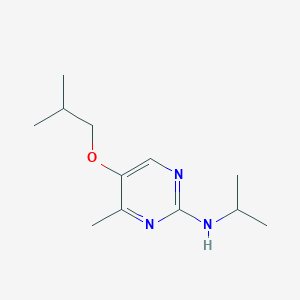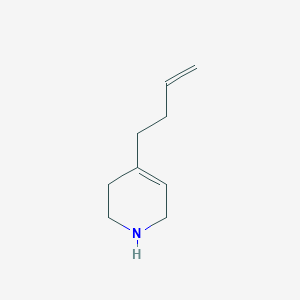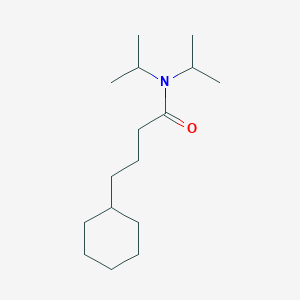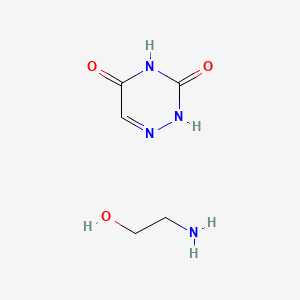
Azauracil monoethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azauracil monoethanolamine salt is a compound that combines the properties of azauracil and monoethanolamine Azauracil, a derivative of uracil, is known for its biological activity, particularly in inhibiting the synthesis of nucleic acids Monoethanolamine, on the other hand, is a versatile compound used in various industrial applications, including as a pH adjuster and surfactant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azauracil monoethanolamine salt typically involves the reaction of azauracil with monoethanolamine under controlled conditions. One common method is to dissolve azauracil in a suitable solvent, such as water or ethanol, and then add monoethanolamine slowly while maintaining the temperature at around 50-60°C. The reaction mixture is stirred for several hours until the formation of the salt is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for temperature control and addition of reagents can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Azauracil monoethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The salt can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of azauracil, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
科学的研究の応用
Azauracil monoethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an inhibitor of nucleic acid synthesis, making it useful in genetic research and drug development.
Medicine: Azauracil derivatives have shown promise in the treatment of cancer and viral infections.
Industry: The salt is used in the formulation of cosmetics and personal care products due to its surfactant properties.
作用機序
The mechanism of action of azauracil monoethanolamine salt involves its interaction with nucleic acids. Azauracil inhibits the synthesis of nucleic acids by interfering with the enzymes involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of nucleotides, which in turn affects the replication and transcription processes in cells. The monoethanolamine component enhances the solubility and stability of the compound, making it more effective in its biological activity.
類似化合物との比較
Azauracil monoethanolamine salt can be compared with other similar compounds, such as:
6-Azauracil: A derivative of uracil with similar biological activity but without the added benefits of monoethanolamine.
Monoethanolamine salts: Other salts of monoethanolamine with different anions, which may have varying properties and applications.
Uracil derivatives: Compounds like 5-fluorouracil, which are used in cancer treatment but have different mechanisms of action.
特性
CAS番号 |
99346-49-3 |
|---|---|
分子式 |
C5H10N4O3 |
分子量 |
174.16 g/mol |
IUPAC名 |
2-aminoethanol;2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C3H3N3O2.C2H7NO/c7-2-1-4-6-3(8)5-2;3-1-2-4/h1H,(H2,5,6,7,8);4H,1-3H2 |
InChIキー |
LBVAYNNJDCQLQW-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=O)NC1=O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
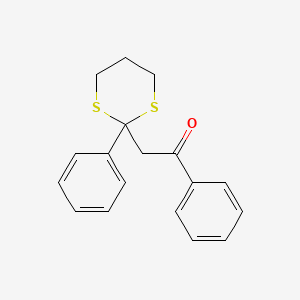
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
